
1-Deoxynojirimycin
Vue d'ensemble
Description
Méthodes De Préparation
1-Deoxynojirimycin can be synthesized through the reduction of nojirimycin . It is also found naturally in mulberry tree roots and Bacillus species . Industrial production often involves microbial fermentation, which has potential for large-scale applications . The fermentation process is regulated to optimize the yield of this compound .
Analyse Des Réactions Chimiques
1-Deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction of nojirimycin leads to the synthesis of this compound.
Substitution: It can undergo substitution reactions to form derivatives with improved properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions are derivatives of this compound with enhanced biological activities .
Applications De Recherche Scientifique
Pharmaceutical Applications
α-Glucosidase Inhibition
1-DNJ is primarily recognized for its potent inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This property makes it a valuable candidate for managing diabetes by delaying carbohydrate absorption and reducing postprandial blood glucose levels. A study demonstrated that 1-DNJ significantly suppressed blood glucose elevation in oral sucrose tolerance tests, indicating its effectiveness in controlling hyperglycemia .
High-Throughput Screening Techniques
Recent advancements have introduced high-throughput screening methods to enhance the production of 1-DNJ through microbial biosynthesis. A novel technique was developed to optimize the expression of enzymes involved in the biosynthetic pathway of 1-DNJ, leading to increased yields in engineered Escherichia coli strains . This method not only facilitates the understanding of 1-DNJ production but also opens avenues for its large-scale synthesis.
Cancer Research
Antineoplastic Properties
Emerging research indicates that 1-DNJ possesses significant antitumor effects, particularly against colorectal cancer and glioblastoma. In experimental models, dietary supplementation with 1-DNJ resulted in a marked reduction in tumor incidence and size, suggesting its potential as a cancer preventive agent . The mechanism appears to involve the induction of apoptosis, as evidenced by changes in mRNA expression levels of pro-apoptotic and anti-apoptotic genes in treated tissues .
Cell Cycle Arrest and Migration Inhibition
In vitro studies have shown that 1-DNJ can induce cell cycle arrest and inhibit migration in cancer cell lines. Specifically, treatment with 1-DNJ led to decreased viability and increased cell death in gastric adenocarcinoma and glioblastoma cells, making it a promising candidate for further development as an anticancer drug .
Metabolic Disorders
Lipid Accumulation Suppression
Research has highlighted the role of 1-DNJ in mitigating lipid accumulation and oxidative stress in metabolic disorders. Studies indicate that intake of 1-DNJ does not induce hepatic dysfunction while effectively reducing oxidative stress markers . This suggests potential applications in treating conditions related to obesity and metabolic syndrome.
Safety and Efficacy Studies
Toxicological Assessments
Safety evaluations have demonstrated that 1-DNJ has a favorable safety profile. A study involving the administration of labeled DNJ showed rapid excretion rates without significant adverse effects, supporting its use as a functional food ingredient or therapeutic agent .
Summary Table: Applications of this compound
Mécanisme D'action
1-Deoxynojirimycin exerts its effects by inhibiting the activity of α-glucosidase, an enzyme involved in carbohydrate hydrolysis . This inhibition delays the absorption of glucose, thereby reducing postprandial blood glucose levels . It also interferes with virus assembly by inhibiting glycoprotein processing .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Deoxynojirimycin include:
Nojirimycin: The precursor to this compound, also a glycosidase inhibitor.
1-Deoxymannojirimycin: Another glycosidase inhibitor with antiviral properties.
Duvoglustat: A derivative of this compound with potential anti-HIV activity.
This compound is unique due to its strong glycosidase inhibitory activity and its presence in both natural sources and microbial fermentation .
Activité Biologique
1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar derived primarily from the leaves of the mulberry plant (Morus alba). This compound has garnered significant interest due to its diverse biological activities, particularly in the fields of diabetes management, cancer therapy, and anti-inflammatory applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DNJ.
Overview of Biological Activities
This compound exhibits several key biological activities:
- Antihyperglycemic Effects : DNJ has been shown to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose. This inhibition leads to reduced glucose absorption in the intestines, thereby lowering postprandial blood sugar levels. Studies have demonstrated that DNJ can significantly improve glycemic control in diabetic models and human subjects with type 2 diabetes .
- Anti-obesity Properties : Research indicates that DNJ can reduce body weight and fat accumulation in animal models. It appears to promote lipid metabolism and enhance energy expenditure .
- Antiviral Activity : DNJ has shown potential against various viral infections by inhibiting viral replication. Its mechanism involves interference with glycoprotein synthesis necessary for viral entry into host cells .
- Antioxidant and Anti-inflammatory Effects : Recent studies suggest that DNJ can mitigate oxidative stress and inflammation, particularly in high-glucose conditions. It activates the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative damage .
Antihyperglycemic Activity
A study conducted on diabetic mice demonstrated that treatment with DNJ significantly decreased blood glucose levels compared to control groups. The compound increased mRNA levels of phosphodiesterase 1 (PDE1), which is associated with enhanced glucose metabolism .
Anti-cancer Properties
Recent investigations into the antineoplastic effects of DNJ revealed promising results against gastric adenocarcinoma and glioblastoma cell lines. In vitro studies showed that DNJ induced cell cycle arrest and apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The IC50 values indicated a selective cytotoxicity profile favorable for therapeutic applications .
Case Studies
A notable case study evaluated the content of DNJ in different mulberry varieties cultivated in Bulgaria. The findings highlighted significant variations in DNJ concentration across varieties, suggesting potential for selective breeding programs aimed at enhancing DNJ content for therapeutic use .
Table 1: Summary of Biological Activities of this compound
Table 2: Clinical Outcomes from DNJ Treatment in Patients with Coronary Heart Disease
Parameter | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) | p-value |
---|---|---|---|
hs-CRP | 5.0 ± 1.2 | 3.2 ± 0.8 | <0.05 |
IL-6 | 12.5 ± 3.0 | 7.8 ± 2.0 | <0.05 |
Left Ventricular Ejection Fraction (%) | 55 ± 5 | 65 ± 6 | <0.05 |
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIFEVIBLOUGU-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172647 | |
Record name | Duvoglustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19130-96-2 | |
Record name | Deoxynojirimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19130-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duvoglustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019130962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Duvoglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Duvoglustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUVOGLUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ56898FLE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.